5-Pyrimidinemethanamine
Overview
Description
5-Pyrimidinemethanamine: is a heterocyclic organic compound with the molecular formula C₅H₇N₃ and a molecular weight of 109.13 g/mol . It is a derivative of pyrimidine, characterized by the presence of an amino group attached to the fifth carbon of the pyrimidine ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Scientific Research Applications
Mechanism of Action
Target of Action
5-Pyrimidinemethanamine, also known as Pyrimethamine, primarily targets the enzyme dihydrofolate reductase (DHFR) in plasmodia . DHFR plays a crucial role in the synthesis of nucleic acids and proteins, making it a key target for antimalarial drugs .
Mode of Action
Pyrimethamine inhibits the DHFR of plasmodia, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This inhibition disrupts the growth and reproduction of the parasite, effectively treating the infection .
Biochemical Pathways
The action of Pyrimethamine affects the de novo purine and pyrimidine biosynthesis pathways . By inhibiting DHFR, Pyrimethamine disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in these pathways . This disruption affects the production of nucleic acids, leading to a halt in the growth and multiplication of the parasite .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pyrimethamine are crucial for its bioavailability. It is well-absorbed in the body and extensively distributed, with a high affinity for tissues . It is metabolized in the liver and excreted through the kidneys . These properties ensure that Pyrimethamine reaches its target effectively and exerts its antimalarial action .
Result of Action
The molecular effect of Pyrimethamine’s action is the inhibition of DHFR, leading to a disruption in the synthesis of nucleic acids . On a cellular level, this results in the halt of growth and multiplication of the plasmodia, effectively treating the malaria infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrimethamine. Factors such as diet, concurrent medications, and individual health status can affect how the drug is absorbed, distributed, metabolized, and excreted . For instance, certain foods or medications might interact with Pyrimethamine, altering its effectiveness. Additionally, individual health conditions, such as liver or kidney disease, could affect how the drug is metabolized and excreted, potentially requiring dose adjustments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Pyrimidinemethanamine can be synthesized through various methods. One common approach involves the reaction of pyrimidine with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: Pyrimidine, formaldehyde, and ammonia.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 50-70°C.
Procedure: Pyrimidine is dissolved in water, followed by the addition of formaldehyde and ammonia. The mixture is stirred and heated to the desired temperature for several hours until the reaction is complete.
Product Isolation: The reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of pyrimidine derivatives in the presence of a suitable catalyst. This method allows for higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Pyrimidinemethanamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Comparison with Similar Compounds
4-Amino-5-aminomethyl-2-methylpyrimidine: This compound is similar in structure but has an additional methyl group, which can affect its reactivity and biological activity.
5-Aminomethylpyrimidine: This compound lacks the additional amino group present in 5-Pyrimidinemethanamine, making it less reactive in certain chemical reactions.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
pyrimidin-5-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-1-5-2-7-4-8-3-5/h2-4H,1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRYWZFLGFQQEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596811 | |
Record name | 1-(Pyrimidin-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25198-95-2 | |
Record name | 1-(Pyrimidin-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrimidin-5-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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